dl-trans-2-Cyclohexyl-cyclopropylamine

Monoamine Oxidase Inhibition Structure-Activity Relationship In Vivo Pharmacology

Researchers validating MAO inhibition assays require a structurally matched inactive control to confirm mechanism-specific effects. dl-trans-2-Cyclohexyl-cyclopropylamine (Ro 5-5453) fulfills this role: its fully saturated cyclohexyl substituent renders it devoid of MAO inhibitory activity, unlike aromatic analogs such as tranylcypromine. Key benefits: • Ideal negative control for MAO enzyme assays and in vivo tryptamine potentiation models. • Enables SAR validation of arylcyclopropylamine pharmacophore models; confirms aromaticity requirement. • Distinct physicochemical profile (bp 208.7°C, density 1.0 g/cm³) for library calibration. Supplied as ≥98% purity solid; shipped ambient globally.

Molecular Formula C9H17N
Molecular Weight 139.242
CAS No. 60176-59-2
Cat. No. B610531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-trans-2-Cyclohexyl-cyclopropylamine
CAS60176-59-2
SynonymsRo 5-5453;  Ro 5 5453;  Ro 55453
Molecular FormulaC9H17N
Molecular Weight139.242
Structural Identifiers
SMILESC1CCC(CC1)C2CC2N
InChIInChI=1S/C9H17N/c10-9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6,10H2/t8-,9+/m0/s1
InChIKeyONVVLKQGFMQYMT-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





dl-trans-2-Cyclohexyl-cyclopropylamine: Structural Identity & Classification


dl-trans-2-Cyclohexyl-cyclopropylamine (CAS 60176-59-2, also known as Ro 5-5453) is a racemic trans-configured cyclopropylamine derivative bearing a cyclohexyl substituent at the 2-position [1]. Historically investigated as a monoamine oxidase (MAO) inhibitor within a broader class of 2-substituted cyclopropylamines, its pharmacological profile is defined by a critical structural deviation from active analogs: the replacement of an aromatic or aryloxy 2-substituent with a fully saturated cyclohexyl ring [1]. This compound serves as a tool for probing structure-activity relationships (SAR) in cyclopropylamine-based ligand design and as a negative control for MAO inhibition studies.

dl-trans-2-Cyclohexyl-cyclopropylamine: Why Substitution Fails


Within the 2-substituted cyclopropylamine family, minute structural changes produce binary pharmacological outcomes. The presence of an aromatic ring or aryloxy group at the 2-position is a stringent requirement for potent monoamine oxidase inhibition in vivo [1]. Consequently, dl-trans-2-cyclohexyl-cyclopropylamine, with its fully saturated cyclohexyl substituent, is reported to be almost completely devoid of this activity [1]. Indiscriminate substitution with an active analog, such as tranylcypromine or trans-2-cyclohexyloxycyclopropylamine, would introduce strong MAO inhibition and fundamentally alter the experimental system, invalidating studies where the target compound is employed as an inactive structural comparator or as a scaffold for orthogonal activity profiling.

dl-trans-2-Cyclohexyl-cyclopropylamine: Comparative Evidence vs. Active Analogs


In Vivo MAO Inhibition vs. Active Analogs

In a direct comparative study, dl-trans-2-cyclohexyl-cyclopropylamine was found to be almost completely devoid of monoamine oxidase inhibitory activity when evaluated by the in vivo potentiation of tryptamine convulsions in rats, a standard assay for MAO inhibition [1]. This stands in stark contrast to its close structural analog, trans-2-cyclohexyloxycyclopropylamine, which exhibited potent activity, being 20-50 times more active than the reference inhibitor iproniazid across six biological tests, and outperformed the clinically used tranylcypromine in two of those tests [1]. The critical structural difference responsible for this binary outcome is the replacement of the cyclohexyloxy group with a cyclohexyl substituent at the 2-position of the cyclopropylamine scaffold [1].

Monoamine Oxidase Inhibition Structure-Activity Relationship In Vivo Pharmacology

Structurally Enforced Inactivity in SAR

The original Zirkle et al. study explicitly concluded that a 2-substituent containing an aromatic moiety is a structural prerequisite for potent in vivo MAO inhibition in the cyclopropylamine class [1]. The target compound, bearing a fully saturated cyclohexyl ring, was used to validate this pharmacophore model by demonstrating that complete removal of aromaticity results in a complete loss of function [1]. This class-level SAR inference places the target compound at one extreme of the activity spectrum, with tranylcypromine (2-phenylcyclopropylamine) at the other, providing a clear comparator framework for rational compound selection.

Medicinal Chemistry Pharmacophore Modeling Monoamine Oxidase

Selectivity vs. LSD1 Inhibitors

Arylcyclopropylamine compounds with aromatic substituents, such as tranylcypromine derivatives, are known dual inhibitors of MAO and lysine-specific demethylase 1 (LSD1), an epigenetic target in oncology [1]. The fully saturated cyclohexyl ring of dl-trans-2-cyclohexyl-cyclopropylamine structurally prevents it from engaging the aromatic binding pocket required for LSD1 inhibition, a requirement well-documented in the patent and medicinal chemistry literature for this enzyme class [1]. While no direct head-to-head LSD1 assay data for the target compound are publicly available, class-level SAR inference strongly supports that this compound lacks LSD1 inhibitory activity, differentiating it from dual MAO/LSD1 inhibitor scaffolds that dominate current research.

LSD1 Inhibition Epigenetics Selectivity Profiling

Physicochemical Property Differentiation

The replacement of an aromatic ring with a saturated cyclohexyl group significantly alters key physicochemical properties relevant to experimental handling and formulation. The target compound (C9H17N, MW 139.24 g/mol) has a boiling point of 208.7 ± 8.0 °C at 760 mmHg and a predicted density of 1.0 ± 0.1 g/cm³ . In comparison, tranylcypromine (2-phenylcyclopropylamine, C9H11N, MW 133.19 g/mol) is a liquid with a lower boiling point and higher volatility. The increased molecular weight, altered hydrogen-bonding capacity, and different logP profile of the cyclohexyl analog result in distinct solubility and partitioning behavior compared to its aromatic counterparts . These differences are critical for researchers selecting compounds for in vitro assays where solubility or non-specific binding may influence readouts.

Physicochemical Properties Compound Handling Solubility

dl-trans-2-Cyclohexyl-cyclopropylamine: Application Scenarios


Negative Control in MAO Inhibition Assays

For pharmaceutical and academic laboratories conducting monoamine oxidase inhibition screening, dl-trans-2-cyclohexyl-cyclopropylamine serves as an ideal negative control. Its complete lack of MAO inhibitory activity, in contrast to potent analogs like trans-2-cyclohexyloxycyclopropylamine or tranylcypromine, allows researchers to establish baseline assay signals and confirm that observed inhibition is mechanism-specific rather than nonspecific [1]. This scenario applies to both in vitro enzyme assays and in vivo potentiation of tryptamine models.

Pharmacophore Validation in Medicinal Chemistry

Medicinal chemistry teams developing next-generation MAO or LSD1 inhibitors can use this compound to experimentally confirm the aromaticity requirement of their pharmacophore models. By demonstrating that the fully saturated cyclohexyl analog is inactive while aromatic counterparts show potent inhibition, researchers can validate computational docking predictions and guide lead optimization away from inactive structural space [1][2].

Selectivity Profiling for LSD1 Therapeutics

In oncology drug discovery, where arylcyclopropylamine-containing LSD1 inhibitors are in clinical development, this compound can be deployed as a selectivity probe. Its predicted lack of LSD1 inhibitory activity, inferred from the requirement for an aromatic substituent in the LSD1 catalytic pocket, helps researchers distinguish MAO-mediated from LSD1-mediated effects when used alongside dual-active arylcyclopropylamine comparators [2].

Structural Comparator for SAR Libraries

Chemical biology groups and screening facilities that maintain cyclopropylamine-focused compound libraries will find value in including this compound as a negative SAR reference point. Its distinct physicochemical profile (boiling point 208.7 °C, density 1.0 g/cm³) combined with its pharmacological inactivity creates a unique control entry that helps calibrate library-wide SAR analyses and ensures the integrity of screening cascade decision gates.

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